![molecular formula C6H11ClN2O2 B3021563 1-(2-Aminoethyl)pyrrolidine-2,5-dione hydrochloride CAS No. 1211465-79-0](/img/structure/B3021563.png)
1-(2-Aminoethyl)pyrrolidine-2,5-dione hydrochloride
Overview
Description
1-(2-Aminoethyl)pyrrolidine-2,5-dione hydrochloride is a heterocyclic compound . It is a building block that has been used in the synthesis of various compounds . The compound is a powder and is stored at room temperature .
Synthesis Analysis
The synthesis of 1-(2-Aminoethyl)pyrrolidine-2,5-dione hydrochloride has been reported in the literature . For instance, Nickel (II) salts of 1-(2-aminoethyl)pyrrolidine have been synthesized .Molecular Structure Analysis
The molecular structure of 1-(2-Aminoethyl)pyrrolidine-2,5-dione hydrochloride can be represented by the Inchi Code: 1S/C6H10N2O2.ClH/c7-3-4-8-5(9)1-2-6(8)10;/h1-4,7H2;1H . The molecular weight of the compound is 178.62 .Chemical Reactions Analysis
While specific chemical reactions involving 1-(2-Aminoethyl)pyrrolidine-2,5-dione hydrochloride are not detailed in the search results, the compound is known to be a useful building block in the synthesis of various other compounds .Physical And Chemical Properties Analysis
1-(2-Aminoethyl)pyrrolidine-2,5-dione hydrochloride is a powder . It has a molecular weight of 178.62 . The compound is stored at room temperature .Scientific Research Applications
- 1-(2-Aminoethyl)pyrrolidine-2,5-dione hydrochloride serves as a reagent in peptide synthesis. It can be used to modify amino acids or peptide chains by reacting with thiol groups, leading to the formation of stable amide bonds. Researchers often employ it in the preparation of peptide conjugates or bioconjugates .
- The compound is utilized for cross-linking proteins or other biomolecules. By reacting with cysteine residues, it forms covalent bonds, allowing researchers to study protein-protein interactions or protein structure. Additionally, it can be labeled with fluorescent or other tags for visualization and detection .
- In coordination chemistry, 1-(2-Aminoethyl)pyrrolidine-2,5-dione hydrochloride acts as a ligand. For instance, it participates in the preparation of one-dimensional coordination polymers, such as [μ N,S-NCS)2{Ni(ampy)}]n, where ampy represents 1-(2-aminoethyl)pyrrolidine. These complexes have interesting magnetic and optical properties .
- Researchers explore this compound for drug delivery applications. Its functional groups allow conjugation with drug molecules or nanoparticles. By incorporating it into drug carriers, scientists aim to enhance drug stability, solubility, and targeted delivery .
- Due to its reactivity with thiol groups, it can be used to label proteins or peptides for imaging studies. Researchers attach fluorophores or other imaging tags to the compound, enabling visualization of specific cellular components or processes .
- In polymer science, 1-(2-Aminoethyl)pyrrolidine-2,5-dione hydrochloride contributes to the synthesis of functional polymers. It can be incorporated into polymer backbones or side chains, affecting properties such as solubility, charge, or reactivity. Applications include drug-loaded polymers, hydrogels, and responsive materials .
Peptide Synthesis and Modification
Cross-Linking and Labeling
Coordination Chemistry
Drug Delivery Systems
Biological Probes and Imaging Agents
Polymer Chemistry
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-(2-aminoethyl)pyrrolidine-2,5-dione;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.ClH/c7-3-4-8-5(9)1-2-6(8)10;/h1-4,7H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHCMTWJVSMLHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679266 | |
Record name | 1-(2-Aminoethyl)pyrrolidine-2,5-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)pyrrolidine-2,5-dione hydrochloride | |
CAS RN |
25660-19-9 | |
Record name | 1-(2-Aminoethyl)pyrrolidine-2,5-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.